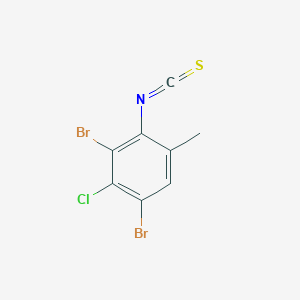
3-Ethyl-4-(trifluoromethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-(trifluoromethyl)-1H-indole is an organic compound belonging to the indole family, characterized by the presence of an ethyl group at the third position and a trifluoromethyl group at the fourth position on the indole ring. Indoles are heterocyclic aromatic organic compounds widely recognized for their significance in pharmaceuticals, agrochemicals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of an indole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a fluoride source like tetrabutylammonium fluoride . The reaction conditions often involve the use of solvents like tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 3-Ethyl-4-(trifluoromethyl)-1H-indole may involve large-scale trifluoromethylation processes using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-4-(trifluoromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-4-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, often through binding to enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-(trifluoromethyl)-1H-indole: Similar structure with a methyl group instead of an ethyl group.
3-Ethyl-5-(trifluoromethyl)-1H-indole: Similar structure with the trifluoromethyl group at the fifth position.
4-(Trifluoromethyl)-1H-indole: Lacks the ethyl group at the third position.
Uniqueness
3-Ethyl-4-(trifluoromethyl)-1H-indole is unique due to the specific positioning of the ethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group significantly influences the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H10F3N |
|---|---|
Peso molecular |
213.20 g/mol |
Nombre IUPAC |
3-ethyl-4-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C11H10F3N/c1-2-7-6-15-9-5-3-4-8(10(7)9)11(12,13)14/h3-6,15H,2H2,1H3 |
Clave InChI |
VSFOPELZGPWQDH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CNC2=CC=CC(=C21)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



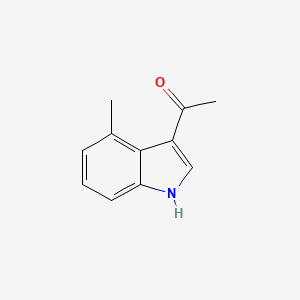
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
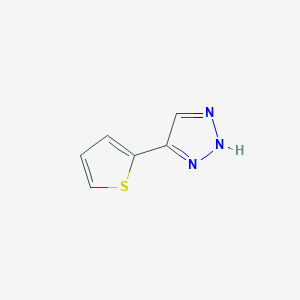
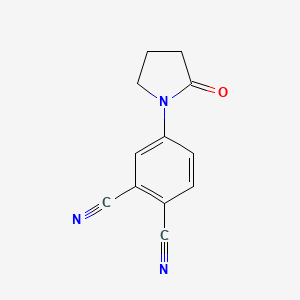
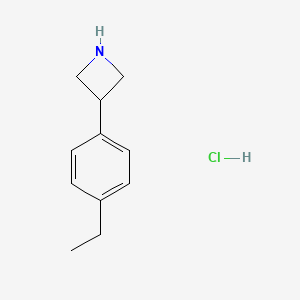
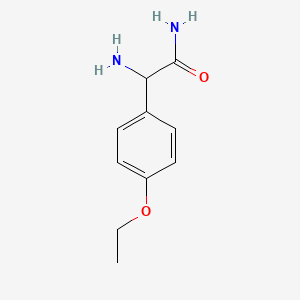
![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)

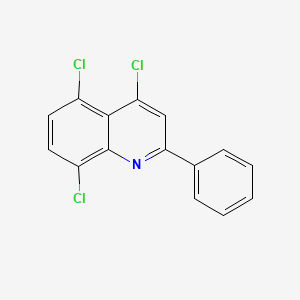

![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)
